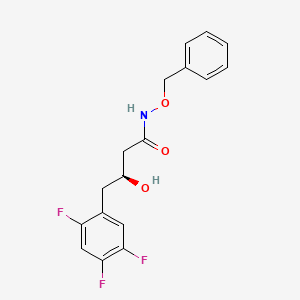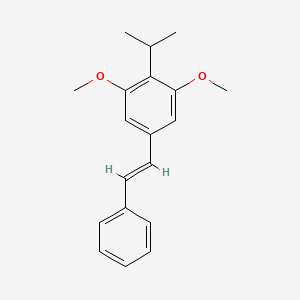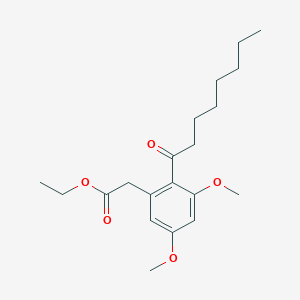![molecular formula C13H22N6O7 B11829759 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)
2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-Amino-1-[5-(1-Amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid ist eine komplexe organische Verbindung, die zur Klasse der α-Aminosäuren und deren Derivate gehört. Diese Verbindung zeichnet sich durch ihren komplexen Aufbau aus, der mehrere funktionelle Gruppen wie Amino-, Hydroxy- und Oxadiazol-Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[4-Amino-1-[5-(1-Amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid erfolgt typischerweise über mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die Bildung des Oxadiazolrings durch Cyclisierungsreaktionen mit Hydraziden und Carbonsäuren. Die Amino- und Hydroxygruppen werden durch anschließende funktionelle Gruppenumwandlungen, wie Aminosubstitution und Hydroxylierung, eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen können zur Rationalisierung des Produktionsprozesses eingesetzt werden. Darüber hinaus werden Reinigungsmethoden wie Kristallisation und Chromatographie verwendet, um das gewünschte Produkt aus den Reaktionsgemischen zu isolieren.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.
Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden, um verschiedene stickstoffhaltige Heterocyclen zu erhalten.
Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Parameter wie Temperatur, Lösungsmittel und Reaktionszeit sorgfältig gesteuert werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Oxadiazole, Aminoalkohole und Ketone.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und Heterocyclen verwendet.
Biologie: Wird auf sein Potenzial als biochemischer Marker für die Untersuchung von Enzyminteraktionen und Stoffwechselwegen untersucht.
Medizin: Wird auf sein therapeutisches Potenzial in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme oder Rezeptoren.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die funktionellen Gruppen der Verbindung ermöglichen ihr die Bildung von Wasserstoffbrückenbindungen, die Koordination mit Metallionen und die Teilnahme an Redoxreaktionen. Diese Wechselwirkungen können die Aktivität von Zielproteinen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amino alcohols, and ketones
Wissenschaftliche Forschungsanwendungen
2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **(4Z)-2-[(1R,2R)-1-Amino-2-hydroxypropyl]-4-[(4-amino-1H-indol-3-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-1-yl}acetic acid
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 2-[[4-Amino-1-[5-(1-Amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Sein Oxadiazolring und mehrere Amino- und Hydroxygruppen machen es zu einer vielseitigen Verbindung für verschiedene Anwendungen, die es von anderen ähnlichen Molekülen abhebt.
Eigenschaften
Molekularformel |
C13H22N6O7 |
|---|---|
Molekulargewicht |
374.35 g/mol |
IUPAC-Name |
2-[[4-amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25) |
InChI-Schlüssel |
SRNQPYBWRIETFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)

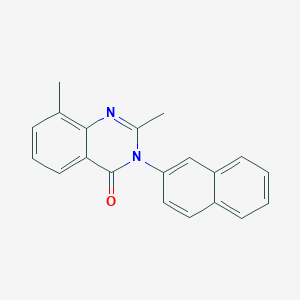

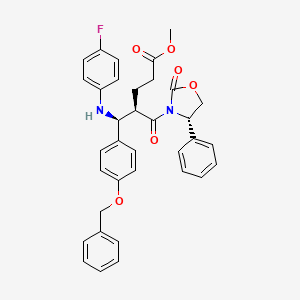
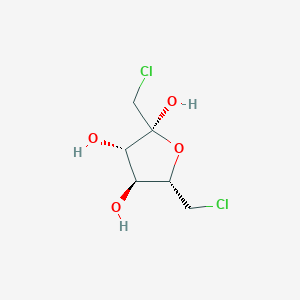

![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11829715.png)

![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
